Product packaging for Ethyl 3,3,3-trifluoro-2-hydroxypropanoate(Cat. No.:CAS No. 94726-00-8)

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B1334143
CAS No.: 94726-00-8
M. Wt: 172.1 g/mol
InChI Key: SWCOLXVCLKJGEA-UHFFFAOYSA-N
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Description

Significance of Fluorinated Molecules in Modern Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of fluorine-containing groups, such as the trifluoromethyl (CF3) group, impart desirable characteristics to the parent molecule. In medicinal chemistry, for instance, the presence of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and increase lipophilicity, thereby improving a drug candidate's pharmacokinetic profile. It is estimated that approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom. ontosight.ai Beyond pharmaceuticals, fluorinated compounds find widespread applications in agrochemicals, materials science, and as reagents in organic synthesis.

Overview of Alpha-Hydroxy Esters as Key Intermediates in Synthetic Strategies

Alpha-hydroxy esters are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This structural motif is a common feature in many biologically active natural products and serves as a versatile synthetic intermediate. The hydroxyl and ester functionalities provide multiple reaction sites for a variety of chemical transformations, including oxidation, reduction, esterification, and nucleophilic substitution. Their ability to be converted into other important functional groups, such as alpha-keto esters and vicinal diols, further underscores their importance in multistep synthetic sequences.

Historical Context of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate and Related Trifluoropyruvate Derivatives in Organic Reactions

The development of organofluorine chemistry has its roots in the late 19th and early 20th centuries, with the initial challenge being the controlled introduction of fluorine into organic molecules. The unique reactivity of fluorinated compounds, often differing significantly from their non-fluorinated counterparts, spurred further investigation. Trifluoropyruvate derivatives, such as ethyl trifluoropyruvate, the direct precursor to this compound, gained prominence as powerful electrophiles in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the trifluoromethyl group significantly activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack. This enhanced reactivity has been exploited in a variety of synthetic transformations, including Friedel-Crafts alkylations and additions of organometallic reagents, providing access to a range of trifluoromethyl-containing alcohols and other valuable intermediates. The subsequent reduction of these pyruvate (B1213749) derivatives to the corresponding α-hydroxy esters provided a reliable route to compounds like this compound, opening new avenues for the synthesis of complex fluorinated targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F3O3 B1334143 Ethyl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 94726-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCOLXVCLKJGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374559
Record name ethyl 3,3,3-trifluoro-2-hydroxypropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94726-00-8
Record name ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94726-00-8
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Synthetic Methodologies for Ethyl 3,3,3 Trifluoro 2 Hydroxypropanoate and Its Derivatives

Strategies Involving Ethyl Trifluoropyruvate as a Precursor

Ethyl 3,3,3-trifluoropyruvate is a primary starting material for producing ethyl 3,3,3-trifluoro-2-hydroxypropanoate and its derivatives. chemicalbook.com Its activated ketone group readily undergoes additions, making it a versatile substrate for forming the desired α-trifluoromethyl alcohol moiety. chemicalbook.com Strategies include asymmetric additions, catalytic aldol-type reactions, and multicomponent cyclizations.

Asymmetric addition reactions are a direct route to enantiomerically enriched trifluoromethylated tertiary alcohols. Organocatalysis has proven effective in this regard. For instance, the Friedel-Crafts type hydroxyalkylation of indoles with ethyl trifluoropyruvate can be catalyzed by cinchona alkaloids like Cinchonine Base, yielding substituted ethyl (R)-3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate with high enantioselectivity. buchler-gmbh.com Similarly, superacid-catalyzed Friedel-Crafts reactions with various aromatics and heteroaromatics provide access to α-hydroxy α-trifluoromethyl phenyl acetic acid ethyl esters. researchgate.net

Another approach is the diastereoselective allylation of chiral oxazolidines or imines derived from ethyl trifluoropyruvate and (R)-phenylglycinol. acs.org This method allows for the synthesis of key intermediates that can be converted into enantiopure α-trifluoromethylated amino acids. acs.org

Reaction TypeCatalyst/AuxiliaryNucleophileProduct Type
Friedel-Crafts HydroxyalkylationCinchonine BaseIndoles(R)-3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate
Friedel-Crafts HydroxyalkylationTrifluoromethanesulfonic acidAromaticsα-hydroxy α-trifluoromethyl phenyl acetic acid ethyl ester
Diastereoselective Allylation(R)-phenylglycinolAllyl nucleophileα-Tfm-allylglycine derivatives

Organocatalyst-mediated aldol (B89426) reactions represent a powerful tool for constructing chiral α-trifluoromethyl tertiary alcohols. The asymmetric aldol reaction of ethyl trifluoropyruvate with various aldehydes can be effectively catalyzed by diarylprolinol. researchgate.net This process affords the corresponding α-trifluoromethyl-substituted tertiary alcohols with high levels of enantioselectivity. researchgate.net These reactions are crucial as they create a new carbon-carbon bond and a stereocenter simultaneously.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. Ethyl trifluoropyruvate has been utilized in three-component domino cyclizations with methyl ketones and amino alcohols to synthesize novel bicyclic γ-lactams. mdpi.comresearchgate.net These reactions lead to trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] researchgate.netnih.govoxazine-6-ones. mdpi.comsemanticscholar.org The stereoselectivity of the cyclization can be influenced by the steric bulk of the substituents on the ketone, with bulky groups like phenyl acting as a conformational anchor to favor the formation of a single diastereomer. mdpi.comsemanticscholar.org

Interestingly, using a twofold excess of ethyl trifluoropyruvate in these reactions with acetone (B3395972) and amino alcohols results in four-component interactions. mdpi.comresearchgate.netresearchgate.net This leads to the formation of the same bicyclic systems but functionalized with a hydroxyester fragment, specifically an this compound moiety attached to the core structure. nih.gov

Ketone ComponentAmino Alcohol ComponentMajor Product Structure
Acetone2-AminoethanolTetrahydropyrrolo[2,1-b]oxazol-5-one
Acetone3-Amino-1-propanolTetrahydropyrrolo[2,1-b] researchgate.netnih.govoxazine-6-one
Acetophenone2-Aminoethanol / 3-Amino-1-propanolSingle diastereomer of the corresponding bicycle
Acetone (with 2x Ethyl Trifluoropyruvate)2-AminoethanolBicyclic structure with an appended hydroxyester fragment

Synthesis from Trifluoroacetic Acid Derivatives

An alternative approach begins with derivatives of trifluoroacetic acid, such as ethyl trifluoroacetate. google.comgoogle.com A multi-step chemical synthesis can be employed to produce related compounds like (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. google.comgoogle.com This process involves reacting a trifluoroacetic acid ester to form trifluoroacetone, followed by reaction with a cyanide source to generate a propionic acid nitrile intermediate. google.com Subsequent reaction with an alcohol, such as ethanol, would yield the corresponding propionic acid ester, a close derivative of the target compound, which can then be resolved into its separate enantiomers. google.com

Nucleophilic Addition to Trifluoromethyl Ketones

The synthesis of trifluoromethyl alcohols, including this compound, is fundamentally a nucleophilic addition to a trifluoromethyl ketone. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov

Various methods have been developed for this transformation. One approach involves the addition of organometallic reagents, such as dialkylzinc reagents or benzylboronic acid pinacol (B44631) esters, to trifluoromethyl ketones. nih.gov Another common strategy is the use of trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3) or (trifluoromethyl)zinc reagents, which add a CF3 group to an aldehyde or a different ketone. organic-chemistry.orgsemanticscholar.org Furthermore, trifluoromethyl ketones can be synthesized from readily available esters using fluoroform (HCF3) as the trifluoromethyl source, which can then undergo further reactions. beilstein-journals.orgbeilstein-journals.org

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds. Enzymes and whole-cell systems are used for the stereoselective synthesis or resolution of racemic mixtures of this compound and its analogs. google.comresearchgate.net

For example, the kinetic resolution of racemic (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, a structurally similar ester, has been achieved using an esterase from Candida lipolytica. researchgate.net This enzymatic hydrolysis selectively converts one enantiomer, allowing for the separation of the highly enantioenriched (S)-ester. researchgate.net Similarly, amidases from microorganisms like Klebsiella oxytoca can resolve related racemic amides to produce the corresponding enantiopure (R)-acid. researchgate.net Whole-cell biotransformations, such as the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate by Saccharomyces uvarum, can produce the chiral alcohol product with high enantiomeric excess. researchgate.net

BiocatalystSubstrateProductSelectivity
Candida lipolytica esterase(R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate(S)-ester99% ee
Klebsiella oxytoca amidase(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide(R)-acid and (S)-amide>99% ee
Saccharomyces uvarum (whole cells)Ethyl 4,4,4-trifluoroacetoacetateEthyl (R)-4,4,4-trifluoro-3-hydroxybutanoate85.2% ee

Lactate (B86563) Dehydrogenase-Catalyzed Reductions

The enzymatic reduction of ethyl 3,3,3-trifluoropyruvate to yield optically active this compound is a highly effective method for establishing the compound's critical chiral center. Lactate dehydrogenase (LDH), an oxidoreductase enzyme, facilitates the stereospecific transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to the ketone of the pyruvate (B1213749) substrate. This process is lauded for its exceptional enantioselectivity and operation under environmentally benign conditions.

The general transformation is depicted as follows:

Ethyl 3,3,3-trifluoropyruvate + NADH + H+ → Ethyl (S)-3,3,3-trifluoro-2-hydroxypropanoate + NAD+

Research has demonstrated that both L- and D-lactate dehydrogenases can be employed to synthesize the corresponding (S)- and (R)-enantiomers of trifluorolactic acid with high yields and excellent stereoselectivity. To ensure the continuous progress of the reaction, a cofactor regeneration system is often integrated. This is commonly achieved by using a secondary enzyme, such as formate (B1220265) dehydrogenase, which oxidizes formate to carbon dioxide while reducing NAD+ back to NADH.

While specific data for the ethyl ester is not extensively available in the public domain, the enzymatic reduction of the corresponding acid, 3,3,3-trifluoro-2-oxopropionic acid, provides a strong model for this process. The following table illustrates the typical outcomes of such biocatalytic reductions.

EnzymeSubstrateProductYieldEnantiomeric Excess (ee)
L-Lactate DehydrogenaseEthyl 3,3,3-trifluoropyruvateEthyl (S)-3,3,3-trifluoro-2-hydroxypropanoateData not available>99% (inferred from acid)
D-Lactate DehydrogenaseEthyl 3,3,3-trifluoropyruvateEthyl (R)-3,3,3-trifluoro-2-hydroxypropanoateData not available>99% (inferred from acid)

Resolution of Racemic this compound

The separation of racemic mixtures of this compound into its constituent enantiomers is a critical process for obtaining enantiopure forms of the compound. This is often accomplished through the use of chiral resolving agents or by exploiting differences in the physical properties of the enantiomers during purification.

Chiral Resolving Agents and Methodologies

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes, most commonly lipases and esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, this typically involves the enantioselective hydrolysis of one of the esters or the enantioselective acylation of the alcohol.

While specific data for the resolution of this compound is limited, studies on closely related compounds provide valuable insights into effective methodologies. For instance, the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate has been successfully achieved with an esterase from Candida lipolytica, yielding the (S)-ester with an enantiomeric excess of 99%. researchgate.net

The following table summarizes the enzymatic resolution of a structurally analogous compound, showcasing the potential of this methodology.

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)
Esterase from Candida lipolytica(R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionateHydrolysis(S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate99% researchgate.net

Enantiomer Disproportionation Phenomena During Purification

During purification processes such as distillation or sublimation, it is possible for the enantiomeric composition of a sample to change, a phenomenon known as the self-disproportionation of enantiomers (SDE). This can lead to an enrichment of one enantiomer in the solid or liquid phase and the other in the vapor phase. This behavior is particularly noted in compounds that can form strong intermolecular interactions, such as hydrogen bonds.

A notable example of this phenomenon has been observed in a close analog, isopropyl 3,3,3-(trifluoro)lactate. nih.gov Studies have shown that sublimation of this compound can lead to a significant enrichment of one enantiomer in the sublimate, while the remaining solid becomes enriched in the other enantiomer. This suggests that similar behavior could be anticipated for this compound, and care must be taken during purification to avoid unintended changes in enantiomeric purity. The extent of this disproportionation is dependent on factors such as temperature, pressure, and the initial enantiomeric excess of the sample.

The following table outlines the key aspects of this phenomenon as observed in a related compound.

PhenomenonCompound StudiedPurification MethodObservation
Self-Disproportionation of Enantiomers (SDE)Isopropyl 3,3,3-(trifluoro)lactateSublimationSignificant enantiomeric enrichment in both the sublimate and the remaining solid. nih.gov

Chemical Transformations and Reactivity of Ethyl 3,3,3 Trifluoro 2 Hydroxypropanoate

Friedel-Crafts Reactions and Indole (B1671886) Derivative Formation

The electrophilic character of the carbonyl carbon in ethyl trifluoropyruvate, the keto-precursor to Ethyl 3,3,3-trifluoro-2-hydroxypropanoate, makes it a suitable reactant for Friedel-Crafts-type reactions. wikipedia.orgmasterorganicchemistry.com A notable application is the C3-alkylation of indoles, which are electron-rich aromatic systems that readily undergo electrophilic substitution. fluorine1.ru

The reaction between ethyl trifluoropyruvate and indole derivatives results in the formation of ethyl 3,3,3-trifluoro-2-hydroxy-2-indolylpropanoate compounds. nih.gov This transformation attaches the trifluoromethyl- and hydroxyl-bearing fragment directly to the indole ring, creating a tertiary α-trifluoromethyl alcohol stereocenter. nih.gov Such structures are of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.

X-ray crystallography studies of the product formed with 5-methoxy-1H-indole revealed that the 3,3,3-trifluoropyruvate fragment is non-coplanar with the indole plane, exhibiting a dihedral angle of 84.87 (5)°. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, forming dimers that are further connected into a two-dimensional network. nih.gov

Table 1: Synthesis of an Indole Derivative via Friedel-Crafts Reaction nih.gov
ReactantsProductKey Structural Features of ProductSignificance
Ethyl trifluoropyruvate, 5-methoxy-1H-indoleEthyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate
  • Tertiary α-trifluoromethyl alcohol stereocenter
  • Non-coplanar arrangement between the pyruvate (B1213749) fragment and the indole ring nih.gov
  • Syn configuration of the carboxy- and hydroxy- groups nih.gov
  • Creation of novel analogues of indole alkaloids with potential biological activities. nih.gov

    Formation of Nitrogen-Containing Heterocycles

    This compound and its precursor, ethyl trifluoropyruvate, are valuable starting materials for constructing complex nitrogen-containing heterocyclic systems, which are prevalent in many biologically active molecules. researchgate.net

    Trifluoromethyl-substituted oxazoles and related oxazolidines are important heterocyclic motifs. nih.gov A key synthetic route utilizing ethyl trifluoropyruvate involves multicomponent domino reactions. nih.gov For instance, the reaction of ethyl trifluoropyruvate with methyl ketones and amino alcohols, such as 2-aminoethanol, can lead to the formation of γ-lactam annulated oxazacycles. nih.gov This process yields complex bicyclic structures like tetrahydropyrrolo[2,1-b]oxazol-5-ones, where an oxazole (B20620) ring is fused to a γ-lactam core. nih.gov The reaction proceeds through a proposed domino mechanism, initiated by the formation of an aldol (B89426) adduct between the pyruvate and the ketone. nih.gov

    The γ-lactam (or 2-pyrrolidone) framework is a core structure in numerous natural and synthetic bioactive compounds. researchgate.netnih.govuclouvain.be Ethyl trifluoropyruvate serves as a key component in three-component cyclizations to produce highly functionalized, trifluoromethyl-substituted bicyclic γ-lactams. nih.gov

    In these reactions, ethyl trifluoropyruvate, a methyl ketone, and an amino alcohol react in a domino sequence to yield tetrahydropyrrolo[2,1-b]oxazol-5-ones or tetrahydropyrrolo[2,1-b] nih.govoxazine-6-ones. nih.gov The reaction is notable for its ability to construct complex heterocyclic systems in a single step. The choice of reactants, such as different methyl ketones and amino alcohols, allows for variation in the substituents on the resulting bicyclic structure. nih.gov The reaction often produces a mixture of diastereomers, the stereochemistry of which can be influenced by the steric bulk of the substituents. nih.gov

    Table 2: Three-Component Synthesis of γ-Lactam Annulated Oxazacycles nih.gov
    Ketone ComponentAmino Alcohol ComponentPrimary Product TypeStereoselectivity
    Acetone (B3395972)2-AminoethanolTetrahydropyrrolo[2,1-b]oxazol-5-oneForms a mixture of cis- and trans-diastereomers.
    Acetone3-Amino-1-propanolTetrahydropyrrolo[2,1-b] nih.govoxazine-6-oneForms a mixture of cis- and trans-diastereomers.
    Acetophenone2-AminoethanolTetrahydropyrrolo[2,1-b]oxazol-5-oneLeads to a single diastereomer due to the bulky phenyl group.
    Acetophenone3-Amino-1-propanolTetrahydropyrrolo[2,1-b] nih.govoxazine-6-oneLeads to a single diastereomer.

    The conversion of the α-hydroxyl group in this compound to an amino group provides a direct route to novel trifluoromethyl-substituted α-amino acid derivatives. While direct amination is challenging, a common strategy for this transformation on similar α-hydroxy esters involves a two-step sequence.

    A well-established method for the inversion of stereochemistry at a hydroxyl center, the Mitsunobu reaction, can be employed. researchgate.net This reaction could be used to convert the α-hydroxyl group into an azide (B81097) group with inversion of configuration. Subsequent reduction of the azide, typically through catalytic hydrogenation or with a reducing agent like triphenylphosphine, would yield the corresponding α-amino acid ester. This synthetic pathway offers a route to enantiomerically pure trifluoromethyl-containing amino acids, which are valuable components for creating modified peptides with enhanced stability or unique conformational properties. researchgate.net

    Derivatization of the Alpha-Hydroxyl Group

    The secondary α-hydroxyl group is a primary site of reactivity in this compound. It can undergo a variety of transformations typical of alcohols, including oxidation, esterification, and etherification.

    Oxidation : Oxidation of the hydroxyl group yields ethyl 3,3,3-trifluoropyruvate, a highly reactive α-ketoester. This ketone is the key electrophilic intermediate in the Friedel-Crafts and multicomponent reactions discussed previously. nih.govnih.gov

    Esterification/Acylation : The hydroxyl group can be acylated with acid chlorides or anhydrides to form the corresponding esters. This protects the hydroxyl group or can be used to introduce specific functionalities.

    Etherification : Reaction with alkyl halides under basic conditions can form ethers, modifying the steric and electronic properties of the molecule.

    Nucleophilic Substitution : As seen in the synthesis of amino acid derivatives, the hydroxyl group can be converted into a good leaving group and substituted by other nucleophiles, such as azide. researchgate.net

    Reactions Involving the Ethyl Ester Moiety

    The ethyl ester group is another key reactive handle, allowing for several important transformations.

    Hydrolysis : The ester can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoro-2-hydroxypropanoic acid. This transformation is fundamental for synthesizing derivatives where a free carboxylic acid is required.

    Enzymatic Resolution : Hydrolase enzymes, particularly lipases and esterases, can be used for the kinetic resolution of racemic hydroxy esters. scielo.brresearchgate.net While direct studies on this compound are limited, research on the closely related analogue, (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, demonstrates the feasibility of this approach. The esterase from Candida lipolytica has been used to selectively hydrolyze the (R)-ester, leaving the (S)-ester unreacted with a high enantiomeric excess (99% ee). researchgate.net This biocatalytic method is a powerful tool for accessing enantiomerically pure chiral building blocks.

    Amidation : The ester can react with amines, often at elevated temperatures or with catalysis, to form the corresponding amides. This reaction is crucial for synthesizing peptide analogues or other amide-containing target molecules.

    Transesterification : In the presence of an acid or base catalyst, reaction with a different alcohol will replace the ethyl group of the ester with a new alkyl group, which is useful for modifying the solubility or other physical properties of the molecule.

    Table 3: Example of Enzymatic Resolution of a Related Trifluoromethylated Hydroxy Ester researchgate.net
    SubstrateEnzymeReactionProducts and Outcome
    (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionateEsterase from Candida lipolyticaEnantioselective Hydrolysis
  • (S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate (recovered ester, 99% ee)
  • (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (hydrolysis product)
  • Stereochemical Aspects and Chiral Synthesis with Ethyl 3,3,3 Trifluoro 2 Hydroxypropanoate

    Enantioselective Methodologies

    Achieving high levels of enantioselectivity in the synthesis of and with ethyl 3,3,3-trifluoro-2-hydroxypropanoate is paramount for its use as a chiral building block. Various catalytic systems have been explored to this end.

    Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. sioc-journal.cn In the context of this compound, organocatalysts have been successfully employed to control the stereochemical outcome of its formation. For instance, the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of BINOL-derived organocatalysts can produce chiral trifluoromethyl-containing boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov These intermediates can then be converted to the desired hydroxypropanoate. The choice of catalyst and reaction conditions is crucial for maximizing the enantiomeric excess (ee). nih.gov

    A study on the dynamic kinetic resolution of α-trifluoromethyl hemiaminals utilized a triazolium salt as an organocatalyst to produce asymmetric esters with enantioselectivities up to 97% ee. mdpi.com Although not directly synthesizing the target molecule, this demonstrates the potential of organocatalysis in controlling stereocenters bearing a trifluoromethyl group.

    Chiral Lewis acids are effective catalysts for a variety of asymmetric transformations, including those involving fluorinated compounds. wikipedia.org These catalysts function by coordinating to a substrate, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the stereochemical course of the reaction. wikipedia.org While specific examples detailing the direct synthesis of this compound using chiral Lewis acid catalysis are not extensively documented in the provided results, the principles of this methodology are broadly applicable. For instance, chiral Lewis acids have been successfully used in asymmetric Baylis-Hillman reactions to achieve good to high enantioselectivities. 140.122.64 This strategy relies on the careful design of chiral ligands that coordinate to a metal center, creating a well-defined catalytic pocket that can effectively discriminate between the two prochiral faces of a substrate. wikipedia.org

    Diastereoselective Control in Relevant Reactions

    When a molecule already contains a chiral center and a new one is introduced, diastereomers are formed. Controlling the diastereoselectivity of such reactions is crucial. In reactions involving this compound or its derivatives, the existing stereocenter and the trifluoromethyl group significantly influence the approach of incoming reagents, leading to a preference for one diastereomer over the other.

    For example, in cycloaddition reactions, the stereochemical outcome is highly dependent on the nature of the reactants and the catalyst. nih.gov The dearomative formal [3 + 2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, catalyzed by a cupreine-ether organocatalyst, yields tricyclic products with three consecutive stereogenic centers with almost full diastereoselectivity. nih.gov While not directly involving the target compound, this illustrates how high diastereoselectivity can be achieved in complex ring-forming reactions of fluorinated substrates.

    Enantiomeric Excess Determination and Control in Synthetic Pathways

    The accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. thieme-connect.de Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods. nih.gov For this compound and its derivatives, developing a robust HPLC method is essential to separate and quantify the enantiomers accurately. nih.gov

    Another powerful technique for ee determination is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.com For instance, ³¹P-NMR is particularly advantageous due to its large chemical shift dispersion and the simplicity of the resulting spectra, allowing for rapid and quantitative ee measurements of chiral alcohols. bohrium.com

    Control of enantiomeric excess throughout a synthetic sequence is vital. This often involves the careful selection of catalysts and reaction conditions to favor the formation of one enantiomer. In some cases, kinetic resolution can be employed to separate a racemic mixture. For example, the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate using an esterase from Candida lipolytica resulted in the (S)-ester with an ee value of 99%. researchgate.net

    Method Principle Application Example
    Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate. nih.gov
    NMR with Chiral Agents Formation of diastereomeric complexes with distinct NMR signals.Rapid ee determination of chiral alcohols using ³¹P-NMR. bohrium.com
    Enzymatic Resolution Enantioselective reaction catalyzed by an enzyme.Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with an esterase. researchgate.net

    Influence of the Trifluoromethyl Group on Stereocontrol

    The trifluoromethyl (CF₃) group exerts a profound influence on the stereochemical outcome of reactions at adjacent centers due to its unique steric and electronic properties. mdpi.combohrium.com Its large steric bulk can direct the approach of reagents to the less hindered face of a molecule, thereby controlling diastereoselectivity.

    Electronically, the CF₃ group is strongly electron-withdrawing, which can affect the reactivity and stability of nearby functional groups and transition states. mdpi.com This electronic influence can be harnessed to control the stereoselectivity of a reaction. For example, the electron-withdrawing nature of the CF₃ group can alter the electron density in a transition state, favoring one stereochemical pathway over another. The presence of the trifluoromethyl group has been shown to improve the solubility, lipophilicity, and pharmacokinetic profiles of drug candidates. bohrium.com

    In the context of catalysis, the CF₃ group can influence the binding of a substrate to a chiral catalyst, enhancing the stereochemical discrimination. The interplay of steric and electronic effects of the trifluoromethyl group is a key consideration in the design of highly stereoselective syntheses involving this compound. mdpi.com

    Mechanistic and Theoretical Investigations

    Proposed Reaction Mechanisms for Synthesis and Transformations

    Understanding the mechanistic pathways is crucial for optimizing synthetic routes and developing new transformations. The formation of the core structure of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate and its derivatives often involves precursors like ethyl trifluoropyruvate. The mechanisms discussed below are central to these transformations.

    Radical chemistry offers unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds in fluorinated compounds. In the context of structures related to this compound, radical mechanisms are pivotal for introducing the trifluoromethyl group.

    One proposed mechanism involves the photoredox-mediated generation of a trifluoroacetonyl radical from chloro- or bromotrifluoroacetone. researchgate.net The excited photocatalyst reduces the halotrifluoroacetone, leading to the formation of the radical intermediate. This radical then undergoes a Giese-type addition to an alkene, forming an alkyl radical. researchgate.net The subsequent steps can be controlled to yield different products through either a radical-polar crossover or a hydrogen atom transfer, demonstrating a divergent protocol. researchgate.net Mechanistic studies, including trapping experiments with reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), have confirmed the presence of the trifluoroacetonyl radical. researchgate.net

    Another relevant area is the reaction of fluorinated alkenes with hydroxyl radicals. Studies on the gas-phase reaction of compounds like 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals show that the radical preferentially attacks the C=C double bond, forming stable intermediates. researchgate.net These investigations provide insight into the transformation and atmospheric degradation pathways of related fluorinated compounds.

    Lewis acid catalysis is a cornerstone in organic synthesis, particularly for reactions involving carbonyl compounds. In the synthesis of trifluoromethyl-containing molecules, Lewis acids play a critical role in activating substrates and controlling stereoselectivity. nih.govacs.org

    For instance, in the synthesis of α-trifluoromethyl amines from trifluoromethyl ketimines, a proposed mechanism involves the chelation of a Lewis acid, such as zirconium, to the imine. nih.gov This activation facilitates the nucleophilic addition of organometallic reagents. The catalyst complex, often featuring a chiral ligand, creates a specific chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity. nih.gov

    In fluorination reactions of β-ketoesters, a related substrate class, Lewis acids like titanium complexes are proposed to accelerate the reaction by catalyzing the enolization process. acs.org The Lewis acid coordinates to the carbonyl groups of the β-ketoester, increasing the acidity of the α-proton and promoting the formation of a chiral metal enolate. This rigid, chiral intermediate then reacts with an electrophilic fluorine source, with the stereochemical outcome dictated by the steric environment imposed by the chiral ligands. acs.org Similarly, in the trifluoromethylthiolation of arenes, a dual catalytic system involving a Lewis acid (e.g., iron(III) chloride) and a Lewis base has been developed. The proposed mechanism suggests that the Lewis acid activates the trifluoromethylthiolating agent, which then reacts with the Lewis base to form a more reactive cationic intermediate that performs the electrophilic substitution on the arene. acs.org

    Table 1: Examples of Lewis Acid Catalyzed Reactions for Synthesis of Related CF₃-compounds

    Reaction Type Catalyst System Proposed Role of Lewis Acid Reference
    Aryl addition to CF₃-ketimines Zirconium-dipeptide complex Activation of the imine via chelation nih.gov
    Fluorination of β-ketoesters Ti(TADDOLato) complex Catalyzing enolization and forming a rigid chiral intermediate acs.org
    Trifluoromethylthiolation of arenes Iron(III) chloride / Diphenyl selenide Activation of N-trifluoromethylthiosaccharin acs.org

    Domino, or cascade, reactions provide an efficient means to construct complex molecular architectures in a single operation from simple precursors. The synthesis of heterocyclic structures from ethyl trifluoropyruvate, the keto-precursor to this compound, has been investigated through this lens.

    A proposed mechanism for the three-component domino cyclization of ethyl trifluoropyruvate, methyl ketones, and amino alcohols to form bicyclic γ-lactams involves a sequential process. mdpi.comnih.govresearchgate.net The first step is an aldol (B89426) addition reaction between ethyl trifluoropyruvate and the methyl ketone. mdpi.com This aldol adduct then reacts with the amino alcohol. The amino group attacks the ketone carbonyl, and the hydroxyl group attacks the ester carbonyl, leading to a cascade of cyclization and dehydration steps to form the final tetrahydropyrrolo[2,1-b]oxazacycle. mdpi.com The validity of this proposed domino mechanism has been supported by the stepwise synthesis of the final products, which involved the pre-synthesis and isolation of the initial aldol adduct, followed by its reaction with the amino alcohol. mdpi.comnih.govresearchgate.netsemanticscholar.orgdntb.gov.ua The stereoselectivity of the reaction is influenced by bulky substituents, which can act as conformational anchors to stabilize the most favorable diastereomeric form. mdpi.com

    Computational Chemistry and Molecular Modeling Studies

    Computational methods have become indispensable for corroborating proposed reaction mechanisms and predicting the behavior of complex molecular systems. Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of reaction pathways and intermolecular interactions.

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to map the potential energy surfaces of reactions, identify transition states, and calculate reaction barriers. nih.govnih.govarxiv.org These calculations provide quantitative support for experimentally proposed mechanisms.

    For example, the plausible mechanism for the divergent synthesis of trifluoromethyl ketones via photoredox catalysis was computed using the M06-2X-D3 functional, providing Gibbs free energy values for the proposed radical intermediates and transition states. researchgate.net In studies of related trifluoromethyl ketones as enzyme inhibitors, DFT calculations (using the B3LYP functional) have been employed to determine the intrinsic reactivity of the ketone moiety. ub.edu These computations help to disentangle the electronic effects from steric effects in modulating biological activity by assessing the electrophilicity of the carbonyl carbon and the equilibrium between the keto and hydrate (B1144303) forms. ub.edu

    DFT is also used to explore the antiradical properties of molecules by calculating thermodynamic descriptors and global parameters of chemical activity. mdpi.com Such studies, often performed at levels of theory like B3LYP/cc-pVQZ, can elucidate the mechanisms of radical scavenging, including hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. mdpi.com

    Table 2: Application of DFT in Mechanistic Studies of Fluorinated Compounds

    Studied System/Reaction DFT Functional Key Findings Reference
    Photoredox synthesis of trifluoromethyl ketones M06-2X-D3 Calculated Gibbs free energies for radical intermediates and transition states, supporting a divergent radical-polar crossover vs. HAT mechanism. researchgate.net
    Trifluoromethyl ketones as esterase inhibitors B3LYP Determined the intrinsic electrophilicity of the carbonyl carbon and the balance with the hydrate form, correlating reactivity with inhibitory activity. ub.edu
    Arbuzov reaction mechanism - Showed the reaction occurs in two stages, with the second stage being rate-limiting. A polar solvent was found to accelerate the reaction. chemrxiv.org

    Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational preferences, solvation effects, and non-covalent interactions that are difficult to probe experimentally.

    In the study of trifluoromethyl ketones as enzyme inhibitors, MD simulations have been used to explore the binding mode of these inhibitors within the active site of enzymes like human carboxylesterase 1. ub.edu These simulations reveal how the alignment of the inhibitor's alkyl chain within the binding gorge can significantly influence inhibitory activity, sometimes overriding the intrinsic reactivity of the fluorinated ketone. ub.edu

    MD simulations are also applied to understand the physicochemical properties of fluorinated esters in different environments. nih.govresearchgate.net For instance, simulations can model the conformational preferences of peptide models with C-terminal partially fluorinated ethyl esters. nih.govnih.gov These studies help to explain experimental observations regarding properties like lipophilicity and hydrolytic stability. While generic coarse-grained MD models are not designed for direct mapping to specific atomistic systems, they are instrumental in revealing universal physical principles, such as the influence of polymer polarity on ion dynamics in fluorinated polymer electrolytes. acs.org

    Analysis of Intermolecular Interactions (e.g., hydrogen bonding in solid-state structures)

    The solid-state architecture of this compound is dictated by a network of intermolecular interactions, primarily classical hydrogen bonds and weaker C-H···O and C-H···F contacts. The presence of a hydroxyl group (a strong hydrogen bond donor), a carbonyl group (a strong hydrogen bond acceptor), and a trifluoromethyl group (a weak hydrogen bond acceptor) allows for the formation of a complex and stable crystalline lattice.

    Detailed crystallographic investigations of this compound are not extensively documented in the literature. However, by analyzing the crystal structures of analogous α-hydroxy carboxylic acids and fluorinated compounds, a clear picture of the principal supramolecular synthons and interactions can be established.

    Hydrogen Bonding Motifs:

    In the crystalline state, α-hydroxy esters like this compound are expected to exhibit well-defined hydrogen bonding patterns. The hydroxyl group serves as a primary hydrogen bond donor, while the carbonyl oxygen of the ester functionality acts as the primary acceptor. Studies on various α-hydroxy carboxylic acids have revealed two predominant hydrogen bonds:

    HB 12: The carboxylic acid proton (or in this case, the hydroxyl proton) donates to the hydroxyl oxygen of a neighboring molecule.

    HB 23: The hydroxyl proton donates to the carbonyl oxygen of an adjacent molecule.

    Given the ester nature of this compound, the most significant interaction is anticipated to be of the HB 23 type, where the hydroxyl group's proton (O-H) forms a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is fundamental in forming chains or dimeric structures that are common in the crystal packing of such compounds.

    Role of the Trifluoromethyl Group:

    Crystallographic analysis of compounds containing trifluoromethyl groups, such as 2,2,2-trifluoroacetophenone, provides insight into the nature of these interactions. In such structures, a variety of C-H···F and C-H···O interactions are observed, contributing to the stability of the crystal lattice. These interactions, while individually weaker than classical O-H···O hydrogen bonds, collectively play a significant role in defining the three-dimensional supramolecular assembly.

    The following interactive table provides representative data on the types of intermolecular contacts that are expected to stabilize the solid-state structure of this compound, based on data from analogous compounds.

    Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
    O-H···O=CO-HO=C~0.98~1.8 - 2.0~2.8 - 3.0~160 - 180
    C-H···FC-HF-C~0.95~2.5 - 2.7~3.4 - 3.6~150 - 170
    C-H···O=CC-HO=C~0.95~2.7 - 2.9~3.5 - 3.7~130 - 140

    Detailed Research Findings:

    Computational and theoretical studies on similar fluorinated molecules have further elucidated the nature of these intermolecular forces. Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal the electrostatic character of the weak interactions involving fluorine. While the contribution of dispersion forces is often dominant in the lattice energy of such crystals, the directional nature of the hydrogen bonds, including the weaker C-H···F and C-H···O interactions, is critical in determining the specific packing arrangement.

    Ethyl 3,3,3 Trifluoro 2 Hydroxypropanoate As a Versatile Synthetic Building Block

    Applications in the Synthesis of Fluorinated Organic Molecules

    Ethyl 3,3,3-trifluoro-2-hydroxypropanoate serves as a foundational precursor for a variety of more complex fluorinated compounds. The trifluoromethyl group it carries is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The incorporation of fluorine-containing groups can significantly alter the physical, chemical, and biological characteristics of a molecule. tcichemicals.com

    This building block is particularly useful for introducing a trifluoromethyl-substituted stereocenter into a target molecule. Its hydroxyl and ester functionalities provide reactive sites for a range of chemical transformations, allowing for chain extension, functional group interconversion, and the construction of more elaborate molecular frameworks. For example, derivatives of this compound are used in the synthesis of α-(trifluoromethyl)-substituted α-amino acids, which are crucial components in medicinal chemistry. chemimart.de The stability conferred by the C-F bonds ensures that the trifluoromethyl group remains intact throughout multi-step synthetic sequences. mdpi.com

    Role in Constructing Complex Polycyclic and Heterocyclic Systems

    The unique electronic properties of this compound make it a valuable reactant in the formation of ring systems. Trifluoromethylated heterocycles are of particular interest in medicinal chemistry. researchgate.net While direct examples of its use in complex polycyclic construction are specific, its role as a precursor to key intermediates is well-established. For instance, it can be used to synthesize chiral building blocks like trifluoromethylated proline, which are then incorporated into more complex heterocyclic structures. researchgate.net

    The synthesis of trifluoromethyl-containing heterocycles often leverages the reactivity of precursors derived from this compound. Methodologies for the direct trifluoromethylation of heteroaromatic systems are in high demand, and building blocks that already contain this group provide a strategic advantage. nih.gov The development of synthetic routes to trifluoromethyl ethers of N-heterocycles, for example, highlights the ongoing effort to create complex fluorinated molecules where this building block can serve as a key starting material. rsc.org

    Precursor for Quaternary Carbon Centers Bearing Trifluoromethyl Groups

    The construction of quaternary carbon centers—carbon atoms bonded to four other non-hydrogen atoms—is a significant challenge in organic synthesis. rsc.org When this center also bears a trifluoromethyl group, it creates a sterically hindered and electronically unique environment, which can be highly desirable in drug design. mdpi.com

    This compound can be derivatized to facilitate the creation of such structures. For example, its derivative, ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate, is a known precursor for synthesizing CF3-bearing quaternary amino acids. chemimart.de The synthesis of these highly substituted centers is often challenging, and strategies that employ building blocks already containing the trifluoromethyl group are synthetically efficient. The development of catalytic methods to form quaternary carbons has greatly advanced the synthesis of complex natural products and pharmaceuticals. rsc.orgnih.gov

    Comparative Synthetic Utility with Non-Fluorinated Analogues

    The synthetic utility of this compound is best understood when compared to its non-fluorinated analogue, ethyl lactate (B86563) (ethyl 2-hydroxypropanoate). thegoodscentscompany.comwikipedia.org The primary difference lies in the replacement of a methyl (–CH3) group in ethyl lactate with a trifluoromethyl (–CF3) group. This substitution dramatically alters the molecule's electronic properties.

    The –CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, whereas the –CH3 group is weakly electron-donating. This has several important consequences for reactivity:

    Acidity: The hydroxyl proton and the α-proton (on the same carbon as the hydroxyl group) are significantly more acidic in the fluorinated compound compared to ethyl lactate.

    Reactivity of the Carbonyl Group: The electron-withdrawing nature of the –CF3 group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack.

    Stability and Lipophilicity: The trifluoromethyl group increases the molecule's metabolic stability and lipophilicity, properties that are often sought in the design of bioactive compounds. nih.govmdpi.com

    These differences in reactivity open up different synthetic possibilities. While ethyl lactate is a common, naturally derived "green solvent" and synthetic intermediate, wikipedia.org this compound is a specialized building block used when the unique properties of the trifluoromethyl group are required in the final target molecule.

    Interactive Data Table: Comparison of this compound and Ethyl Lactate

    Feature This compound Ethyl Lactate Influence of Substituent
    Formula C5H7F3O3 C5H10O3 Replacement of 3 H atoms with 3 F atoms
    Key Substituent Trifluoromethyl (-CF3) Methyl (-CH3) -CF3 is strongly electron-withdrawing; -CH3 is electron-donating
    Acidity of α-H Increased Baseline -CF3 group stabilizes the conjugate base through induction
    Electrophilicity of C=O Increased Baseline -CF3 group withdraws electron density, making the carbonyl carbon more reactive to nucleophiles
    Lipophilicity High Moderate The -CF3 group significantly increases lipophilicity (Hansch π value of +0.88 for -CF3) mdpi.com
    Metabolic Stability High Low C-F bonds are much stronger than C-H bonds, resisting metabolic oxidation mdpi.com

    | Primary Use | Specialty building block for fluorinated pharmaceuticals and materials | "Green solvent," food additive, and common synthetic intermediate wikipedia.org | The high cost and specific reactivity of the fluorinated compound target its use for high-value applications |

    Advanced Analytical Characterization in Research of Ethyl 3,3,3 Trifluoro 2 Hydroxypropanoate

    Spectroscopic Analysis for Structural Elucidation

    Spectroscopic methods are indispensable for confirming the molecular structure of ethyl 3,3,3-trifluoro-2-hydroxypropanoate.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

    ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the proton on the chiral carbon. The ethyl group's methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the methyl protons, while the methyl protons (-CH₃) would present as a triplet. The methine proton (-CH(OH)-) is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can be concentration-dependent.

    ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. Key expected signals include those for the carbonyl carbon of the ester, the carbon bearing the hydroxyl and trifluoromethyl groups, the carbons of the ethyl ester, and the trifluoromethyl carbon, which will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

    ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a doublet due to coupling with the adjacent methine proton, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

    Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analogous compounds and spectroscopic principles.

    Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
    ¹H ~4.4 Quartet -OCH₂CH₃
    ¹H ~4.3 Quartet -CH(OH)-
    ¹H ~3.5 Broad Singlet -OH
    ¹H ~1.3 Triplet -OCH₂CH₃
    ¹³C ~168 Singlet C=O
    ¹³C ~123 Quartet -CF₃
    ¹³C ~70 Quartet -CH(OH)-
    ¹³C ~63 Singlet -OCH₂CH₃
    ¹³C ~14 Singlet -OCH₂CH₃

    High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, C₅H₇F₃O₃. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing characteristic losses, such as the loss of an ethoxy group or water.

    Table 2: High-Resolution Mass Spectrometry Data for this compound

    Parameter Value
    Molecular Formula C₅H₇F₃O₃
    Exact Mass 172.0347

    Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

    Chromatographic methods are vital for assessing the purity and, critically, the enantiomeric excess (e.e.) of this compound, which is essential in stereoselective synthesis.

    Gas chromatography utilizing a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of volatile compounds like this compound. The differential interaction of the R- and S-enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of the chiral column, often based on cyclodextrin (B1172386) derivatives, is critical for achieving baseline separation.

    High-Performance Liquid Chromatography with chiral stationary phases is another extensively used method for the enantioseparation of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier, is optimized to achieve the best resolution.

    Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment This is a representative method; actual conditions may vary based on the specific chiral stationary phase.

    Parameter Condition
    Column Chiralpak® AD-H or similar polysaccharide-based column
    Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
    Flow Rate 1.0 mL/min
    Detection UV at 210 nm

    | Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

    X-ray Diffraction for Solid-State Structure and Stereochemical Assignment

    Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute stereochemistry. While no publicly available crystal structure for this compound was found, such an analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. For a chiral molecule, the analysis of a single crystal of one enantiomer allows for the absolute configuration to be determined, often using anomalous dispersion effects. This technique would provide irrefutable proof of the stereochemical outcome of an asymmetric synthesis.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for Ethyl 3,3,3-trifluoro-2-hydroxypropanoate, and how can reaction efficiency be assessed?

    • Methodological Answer : The compound can be synthesized via oxidation or decarboxylative aldol reactions. For example, sodium hypochlorite in acetonitrile at 20°C for 30 minutes yields 69% product . Efficiency is assessed by monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yield through gravimetric analysis or NMR integration against an internal standard. Purity is verified using HPLC (≥95% purity) or GC-MS to detect residual solvents/byproducts.

    Q. How can the structural identity of this compound be confirmed?

    • Methodological Answer : Combine spectroscopic techniques:

    • 1H/19F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and hydroxy proton (δ ~ 5-6 ppm in 1H NMR, broad singlet) .
    • IR Spectroscopy : Identify the ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
    • Mass Spectrometry : Match the molecular ion peak (m/z = 170.09 for [M+H]+) with the theoretical molecular weight .

    Q. What are the common derivatization reactions for the hydroxyl group in this compound?

    • Methodological Answer : The hydroxyl group can undergo:

    • Oxidation : Use Jones reagent (CrO3/H2SO4) to form the ketone derivative (Ethyl 3,3,3-trifluoropyruvate) .
    • Esterification : React with acetyl chloride to form Ethyl 3,3,3-trifluoro-2-acetoxypropanoate .
    • Halogenation : Substitute with thionyl chloride (SOCl2) to generate Ethyl 3,3,3-trifluoro-2-chloropropanoate .

    Advanced Research Questions

    Q. How can stereoselective synthesis of this compound derivatives be achieved?

    • Methodological Answer : Employ chiral catalysts or auxiliaries. For example, amine-catalyzed decarboxylative aldol reactions with β-ketocarboxylic acids yield diastereomers with >90:8 selectivity. Monitor diastereomeric ratios (dr) via 1H NMR by integrating distinct proton environments (e.g., methine protons at δ 4.5–5.0 ppm) . Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) and temperature to enhance selectivity.

    Q. How do conflicting reports on reaction yields for this compound arise, and how can they be resolved?

    • Methodological Answer : Discrepancies often stem from variations in:

    • Reagent Purity : Use freshly distilled solvents (e.g., acetonitrile) to avoid moisture interference .
    • Catalyst Loading : Titrate catalyst (e.g., NaOCl) concentration to balance reactivity vs. side reactions.
    • Workup Conditions : Employ rigorous extraction (e.g., ethyl acetate/water partitioning) and drying (MgSO4) to recover product efficiently . Validate protocols via reproducibility trials under inert atmospheres (N2/Ar).

    Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying pH conditions?

    • Methodological Answer :

    • Kinetic Studies : Use UV-Vis spectroscopy to track ester hydrolysis rates at pH 2–12. Fit data to pseudo-first-order models to determine rate constants.
    • LC-MS/MS : Identify degradation products (e.g., trifluoroacetic acid at m/z 113.02) .
    • DFT Calculations : Model transition states for hydrolysis pathways using Gaussian software to predict pH-dependent stability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.